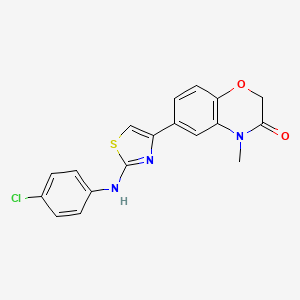

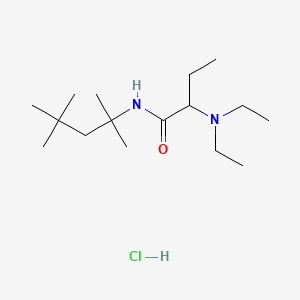

Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

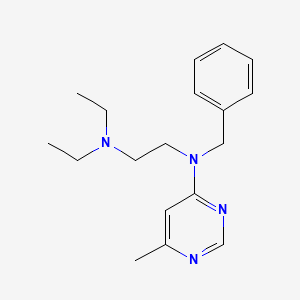

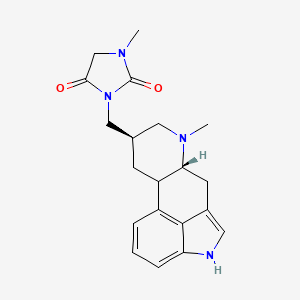

Butansäure, 4-((4-(7-Chlor-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, Tetradecylester ist eine komplexe organische Verbindung, die zur Klasse der Ester gehört. Ester sind allgemein für ihre angenehmen Düfte bekannt und werden in der Aroma- und Duftstoffindustrie weit verbreitet eingesetzt. Diese besondere Verbindung weist eine einzigartige Struktur mit einem Pyrazolo-Triazol-Molekül auf, das häufig mit verschiedenen biologischen Aktivitäten in Verbindung gebracht wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butansäure, 4-((4-(7-Chlor-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, Tetradecylester beinhaltet typischerweise mehrere Schritte:

Bildung des Pyrazolo-Triazol-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung von Hydrazinen und Nitrilen unter sauren oder basischen Bedingungen erreicht werden.

Anlagerung der Phenylgruppe: Dieser Schritt kann Kopplungsreaktionen wie Suzuki- oder Heck-Kopplung beinhalten.

Einführung der Butansäure-Einheit: Dies kann durch Veresterungsreaktionen mit Butansäure und geeigneten Alkoholen unter sauren Bedingungen erfolgen.

Abschließende Veresterung: Der Tetradecylester wird durch Umsetzen des Zwischenprodukts mit Tetradecanol unter sauren Bedingungen gebildet.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexen Ester beinhaltet häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester typically involves multiple steps:

Formation of the pyrazolo-triazole core: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Introduction of the butanoic acid moiety: This can be done through esterification reactions using butanoic acid and appropriate alcohols under acidic conditions.

Final esterification: The tetradecyl ester is formed by reacting the intermediate with tetradecanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex esters often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Butansäure-Einheit, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können den Pyrazolo-Triazolring angreifen, was möglicherweise zur Ringöffnung oder Hydrierung führt.

Substitution: Die Chlorgruppe im Pyrazolo-Triazolring kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Amine, Thiole.

Hauptprodukte

Oxidation: Carbonsäuren.

Reduktion: Reduzierte Pyrazolo-Triazol-Derivate.

Substitution: Verschiedene substituierte Pyrazolo-Triazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird als potentieller Baustein in der organischen Synthese untersucht, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren.

Biologie

In der biologischen Forschung legt die Struktur der Verbindung mögliche Wechselwirkungen mit Enzymen und Rezeptoren nahe, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.

Medizin

Das Pyrazolo-Triazol-Molekül ist bekannt für seine pharmakologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften. Diese Verbindung könnte für ähnliche therapeutische Anwendungen untersucht werden.

Industrie

Die Ester-Funktionalität macht sie in der Aroma- und Duftstoffindustrie nützlich, wo sie verwendet werden kann, um bestimmte Düfte und Aromen zu verleihen.

Wirkmechanismus

Der Wirkmechanismus der Verbindung hängt wahrscheinlich mit ihrer Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren zu interagieren. Der Pyrazolo-Triazol-Ring kann natürliche Substrate oder Inhibitoren imitieren, was zur Modulation biologischer Pfade führt.

Wirkmechanismus

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo-triazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butansäureester: Bekannt für ihre Verwendung in Aromen und Düften.

Pyrazolo-Triazol-Derivate: Untersucht auf ihre biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Einzigartigkeit

Die Kombination des Butansäureesters mit dem Pyrazolo-Triazol-Molekül macht diese Verbindung einzigartig und bietet eine Mischung aus Eigenschaften beider funktionellen Gruppen. Diese Einzigartigkeit kann in verschiedenen wissenschaftlichen und industriellen Anwendungen genutzt werden.

Eigenschaften

CAS-Nummer |

152827-98-0 |

|---|---|

Molekularformel |

C32H48ClN5O3 |

Molekulargewicht |

586.2 g/mol |

IUPAC-Name |

tetradecyl 4-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-4-oxobutanoate |

InChI |

InChI=1S/C32H48ClN5O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-41-27(40)22-21-26(39)34-25-19-17-24(18-20-25)30-35-31-28(33)29(32(2,3)4)36-38(31)37-30/h17-20,36H,5-16,21-23H2,1-4H3,(H,34,39) |

InChI-Schlüssel |

NBKRRHDJXJWXGO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl |

Physikalische Beschreibung |

Dry Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.